molecular formula C9H9NO3 B8579894 1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one

1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one

Cat. No.: B8579894
M. Wt: 179.17 g/mol
InChI Key: CWNBNVWELAQWHJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

1-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)ethanone

InChI

InChI=1S/C9H9NO3/c1-6(11)7-4-8-9(10-5-7)13-3-2-12-8/h4-5H,2-3H2,1H3

InChI Key

CWNBNVWELAQWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(N=C1)OCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 7-bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (65 mg, 0.30 mmol) was dissolved in toluene (1.5 mL), added tetrakis(triphenylphosphine)palladium (35 mg, 0.03 mmol) and 1-ethoxyethenyl tri n-butyl tin (112 ΞL, 0.33 mmol), and the mixture was stirred at 100° C. overnight. The reaction solution was reverted to room temperature, and added 1N hydrochloric acid. The reaction solution was filtered through a pad of celite. The reaction solution was added ethyl acetate for extraction. The organic layer was washed with brine, dried over anhydrous sodium sulfate, concentrated in vacuo, and purified by preparative thin-layer chromatography (n-hexane/ethyl acetate=1/1). The title compound (37 mg (yield 69%)) was obtained as a white solid.
Quantity
65 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.33 mmol
Type
reactant
Reaction Step Three
Quantity
35 mg
Type
catalyst
Reaction Step Three
Yield
69%

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